
2-(1-isocyanatoethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-isocyanatoethyl)oxolane (2-ICE) is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless, odorless, and volatile liquid that has a melting point of -7.2 °C and a boiling point of 66.8 °C. 2-ICE is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also used as a reagent in organic synthesis and as a cross-linking agent in polyurethane foams.
Mécanisme D'action
2-(1-isocyanatoethyl)oxolane is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also used as a reagent in organic synthesis and as a cross-linking agent in polyurethane foams. The reaction between ethylene oxide and phosgene is catalyzed by an acid catalyst, which results in the formation of this compound. The reaction is exothermic and takes place at temperatures between 0 °C and 50 °C.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can be toxic if inhaled or ingested. It can also cause skin and eye irritation. It is not known to have any significant biochemical or physiological effects on humans.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-isocyanatoethyl)oxolane has a number of advantages for use in laboratory experiments. It is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it can be toxic if inhaled or ingested, and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when handling this compound in the laboratory.
Orientations Futures
In the future, 2-(1-isocyanatoethyl)oxolane could be used in a variety of applications, including the synthesis of polymers, resins, and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and resins, and as an intermediate in the synthesis of pharmaceuticals and other compounds. Additionally, this compound could be used in the development of new materials with unique properties, such as improved thermal stability and flame retardancy. Finally, this compound could be used in the development of new coatings and adhesives that are more resistant to water, heat, and other environmental factors.
Méthodes De Synthèse
2-(1-isocyanatoethyl)oxolane is typically synthesized by reacting ethylene oxide with phosgene in the presence of an acid catalyst. The reaction is carried out at temperatures between 0 °C and 50 °C. The resulting product is a colorless liquid that is then purified by fractional distillation.
Applications De Recherche Scientifique
2-(1-isocyanatoethyl)oxolane is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a cross-linking agent in polyurethane foams, and as a precursor for a variety of compounds, such as polymers and resins. It is also used as a catalyst in the synthesis of polymers and resins, and as an intermediate in the synthesis of pharmaceuticals and other compounds.
Propriétés
IUPAC Name |
2-(1-isocyanatoethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(8-5-9)7-3-2-4-10-7/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNYNXMMOYCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)

![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)
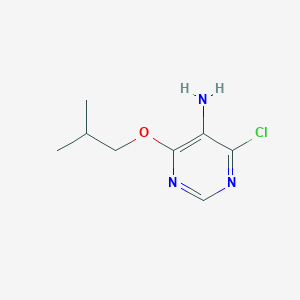
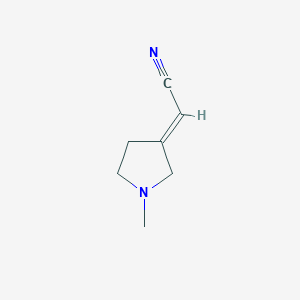

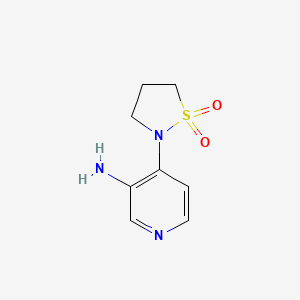
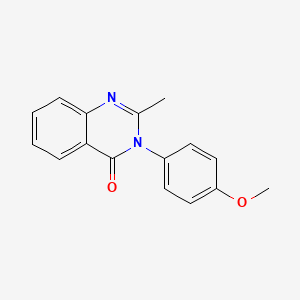

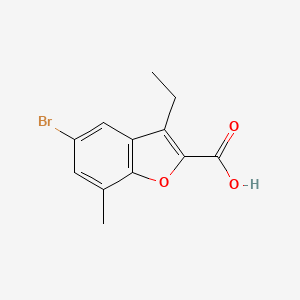
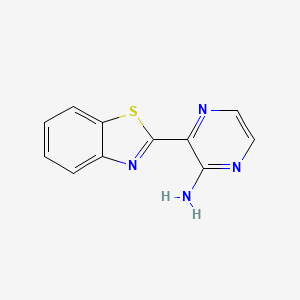
![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)